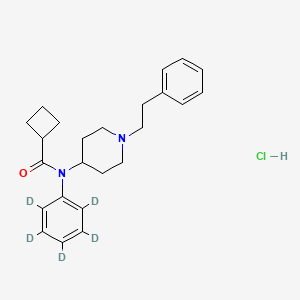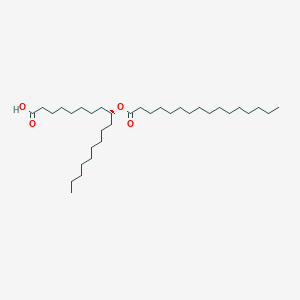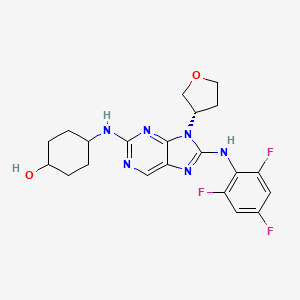
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenethylpiperidine moiety and a cyclobutanecarboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Phenethyl Group: This step involves the alkylation of the piperidine ring with a phenethyl halide under basic conditions.
Formation of the Cyclobutanecarboxamide Group: This involves the reaction of the intermediate with a cyclobutanecarboxylic acid derivative.
Final Hydrochloride Formation: The compound is then converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclobutanecarboxamide moiety.
Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen and the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the phenethyl group.
Reduction Products: Reduced forms of the cyclobutanecarboxamide group.
Substitution Products: Substituted derivatives at the piperidine nitrogen or phenyl rings.
Scientific Research Applications
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-phenylcyclobutanecarboxamide: Lacks the deuterium labeling.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)butanamide: Similar structure but with a butanamide group instead of cyclobutanecarboxamide.
Uniqueness: N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclobutanecarboxamide, monohydrochloride is unique due to its specific structural features, such as the deuterium labeling and the presence of both piperidine and cyclobutanecarboxamide groups
Properties
Molecular Formula |
C24H31ClN2O |
|---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20;/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2;1H/i2D,5D,6D,12D,13D; |
InChI Key |
UMBMPZKCTUJNNA-LVFZOROGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCC4)[2H])[2H].Cl |
Canonical SMILES |
C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)
![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
![2-[Methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B10775931.png)

![(15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10775934.png)
